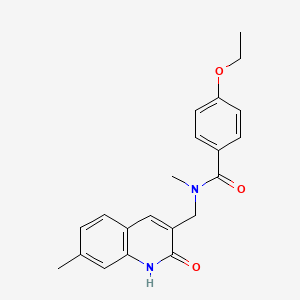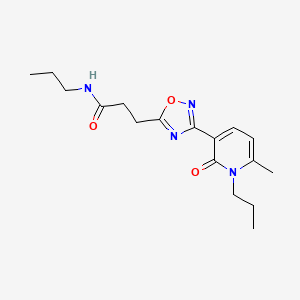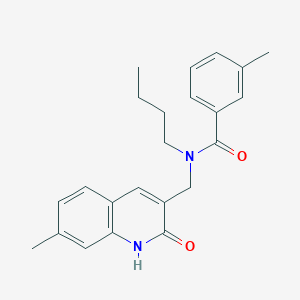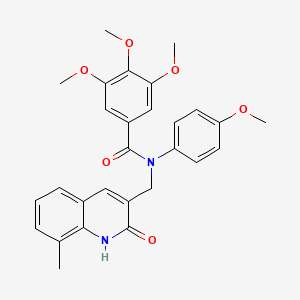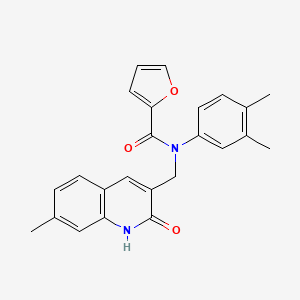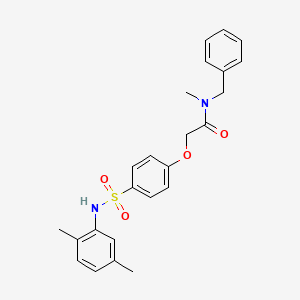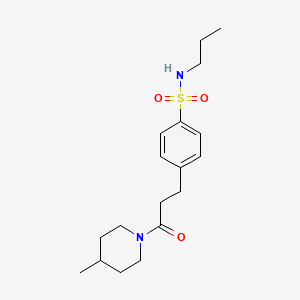
4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-N-propylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-N-propylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It is also known as MS-275 or entinostat and is a potent histone deacetylase inhibitor. It has been found to have potential applications in scientific research, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of 4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-N-propylbenzenesulfonamide involves the inhibition of histone deacetylase enzymes. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, which can lead to the suppression of gene expression. Inhibition of these enzymes by this compound can lead to the activation of tumor suppressor genes and the suppression of oncogenes, thereby inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of histone deacetylase enzymes. This inhibition can lead to the activation of tumor suppressor genes and the suppression of oncogenes, which can inhibit the growth and proliferation of cancer cells. Additionally, this compound has been found to have anti-inflammatory effects and may have potential applications in the treatment of other diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-N-propylbenzenesulfonamide in lab experiments is its potency as a histone deacetylase inhibitor. This makes it a useful tool for studying the role of histone deacetylase enzymes in gene regulation and cancer cell growth. Additionally, its anti-inflammatory effects may make it useful for studying the role of inflammation in disease.
One of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to have cytotoxic effects on some cell lines, which may limit its use in certain experiments. Additionally, its specificity for histone deacetylase enzymes may limit its use in studying other aspects of gene regulation.
Zukünftige Richtungen
There are several future directions for research involving 4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-N-propylbenzenesulfonamide. One direction is to further investigate its potential applications in the treatment of cancer and other diseases. Another direction is to study its mechanism of action in more detail, particularly its specificity for histone deacetylase enzymes. Additionally, research could be conducted to identify potential side effects and toxicity issues associated with its use. Finally, further development of more potent and specific histone deacetylase inhibitors could be pursued.
Synthesemethoden
The synthesis of 4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-N-propylbenzenesulfonamide involves the reaction of 4-methylpiperidine-1-carboxylic acid with propylamine to form the corresponding amide. This amide is then reacted with 3-bromo-3-oxopropionic acid methyl ester to form the intermediate, which is then reacted with sodium methoxide and benzenesulfonyl chloride to give the final product.
Wissenschaftliche Forschungsanwendungen
4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-N-propylbenzenesulfonamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of histone deacetylase enzymes, which play a crucial role in the regulation of gene expression. Inhibition of these enzymes can lead to the activation of tumor suppressor genes and the suppression of oncogenes, thereby inhibiting the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
4-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-3-12-19-24(22,23)17-7-4-16(5-8-17)6-9-18(21)20-13-10-15(2)11-14-20/h4-5,7-8,15,19H,3,6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIJIDQSQNRNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

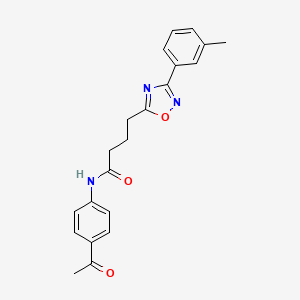
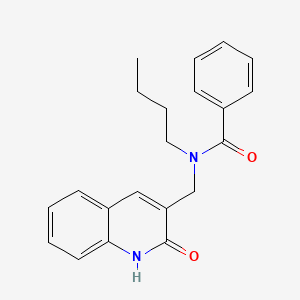

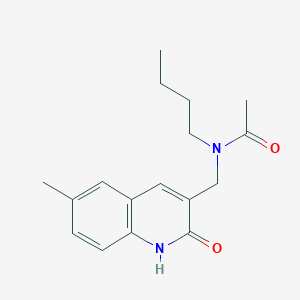
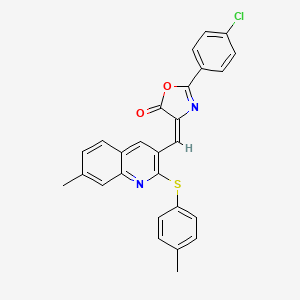
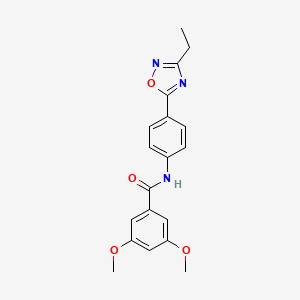
![2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7698210.png)
